molecular formula C12H12N2O3 B5422896 2-(2-METHOXYPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE

2-(2-METHOXYPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE

Cat. No.: B5422896
M. Wt: 232.23 g/mol
InChI Key: ZTPDPILJGVVPQH-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that features both a methoxyphenyl group and an oxazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other coupling reactions.

    Formation of the acetamide linkage: This can be done through amide bond formation reactions, such as using acyl chlorides or anhydrides with amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation products.

    Reduction: The oxazole ring and the acetamide linkage can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation of the methoxy group might yield a phenol derivative, while reduction of the oxazole ring could yield a saturated heterocyclic compound.

Scientific Research Applications

2-(2-METHOXYPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHOXYPHENYL)-N-(12-OXAZOL-3-YL)ETHANAMIDE: Similar structure but with an ethanamide linkage.

    2-(2-HYDROXYPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of the methoxyphenyl group and the oxazole ring in 2-(2-METHOXYPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-3-2-4-9(10)8-12(15)13-11-6-7-17-14-11/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPDPILJGVVPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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